molecular formula C19H17N3O3 B5381230 2-[2-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetamide

2-[2-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetamide

Cat. No.: B5381230
M. Wt: 335.4 g/mol
InChI Key: AKLXBYWHZLCAGG-LFIBNONCSA-N
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Description

2-[2-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetamide is a synthetic organic compound that belongs to the class of phenoxy acetamides. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. It is characterized by the presence of a phenoxy group linked to an acetamide moiety, which is further connected to a pyrazole ring system. The unique structural features of this compound make it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the condensation of a β-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Aldol Condensation: The pyrazole derivative undergoes aldol condensation with an appropriate aldehyde to form the pyrazole-4-ylidene intermediate.

    Phenoxy Acetamide Formation: The intermediate is then reacted with 2-phenoxyacetic acid or its derivatives in the presence of coupling agents such as EDCI or DCC to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phen

Properties

IUPAC Name

2-[2-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-16(19(24)22(21-13)15-8-3-2-4-9-15)11-14-7-5-6-10-17(14)25-12-18(20)23/h2-11H,12H2,1H3,(H2,20,23)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLXBYWHZLCAGG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2OCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2OCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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